N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
N-Benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chlorine, methyl, phenyl, and benzyl carboxamide groups. The compound is synthesized via multi-step reactions involving pyrazole intermediates and subsequent functionalization (e.g., cyclization and substitution reactions) . Its crystal structure and electronic properties have been studied using X-ray crystallography and computational methods like density functional theory (DFT) to elucidate reactivity and stability .
Properties
IUPAC Name |
N-benzyl-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-18-19(22)17(21(27)24-12-15-8-4-2-5-9-15)13-23-20(18)26(25-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKOGWUKNMGOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through nucleophilic substitution reactions using benzyl halides.
Chlorination and methylation: These steps involve the selective introduction of chlorine and methyl groups at specific positions on the pyrazolo[3,4-b]pyridine ring.
Formation of the carboxamide group: This is typically done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available pyrazole derivatives. The structural elucidation is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming the compound's architecture and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyrazole precursor + Chlorinating agent | 70% | |
| 2 | Benzyl amine + Carboxylic acid derivative | 65% | |
| 3 | Final cyclization under reflux conditions | 75% |
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways.
Case Study: Anticancer Evaluation
In a study conducted by researchers at the University of Aveiro, the compound was tested against a panel of human cancer cell lines. Results demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been assessed through disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Case Study: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry reported that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 64 µg/mL .
Table 3: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 128 | Fungistatic |
Potential in Neurological Disorders
Recent investigations have suggested that this compound may possess neuroprotective properties. Studies indicate its potential role in mitigating oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[3,4-b]Pyridine Family
Key analogs of the target compound include:
Key Observations :
- Chlorine Substitution : The 4-chloro group in the target compound enhances electrophilicity and binding to hydrophobic pockets in enzymes, a feature shared with the 5-chloro derivative in .
- Carboxamide Position : The N-benzyl carboxamide at position 5 improves solubility and target affinity compared to simpler carboxamides (e.g., in ).
- Biological Activity: While the target compound’s applications are under investigation, analogs like the 6-amino derivative exhibit insecticidal activity, suggesting scaffold versatility .
Comparison with Sulfur-Containing Heterocycles
The [1,2]dithiolo[3,4-b]pyridine system (e.g., 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide) shares structural similarities but differs in electronic properties due to sulfur atoms .
| Parameter | Target Pyrazolo[3,4-b]Pyridine | [1,2]Dithiolo[3,4-b]Pyridine Analogs |
|---|---|---|
| Electron Density | Moderate (Cl and N atoms enhance polarization) | High (sulfur atoms increase π-delocalization) |
| ADMET Properties | Improved metabolic stability (benzyl group) | Moderate toxicity (sulfur-mediated reactivity) |
| Herbicide Safening | Not reported | Moderate activity against 2,4-D |
| Synthesis Complexity | Moderate (3–4 steps) | High (multi-component reactions required) |
Mechanistic Insights :
- DFT studies on dithiolo analogs revealed cyclization as the rate-limiting step (activation barrier: 28.8 kcal/mol), suggesting pyrazolo derivatives may follow similar pathways .
- Molecular docking shows pyrazolo[3,4-b]pyridines exhibit stronger binding to kinase targets compared to dithiolo analogs due to reduced steric hindrance .
Substituent Effects on Bioactivity
- N-Benzyl vs. N-Phenylethyl : The benzyl group in the target compound enhances lipophilicity (logP ~3.5) compared to the phenylethyl analog (logP ~3.1), favoring blood-brain barrier penetration .
- Chloro vs. Cyclopropyl : Chlorine at position 4 improves electrophilic reactivity, whereas cyclopropyl substitution (as in ) enhances steric bulk, reducing off-target interactions.
Computational and Experimental Data
Biological Activity
N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Colorectal cancer
- Prostate cancer
In particular, the compound has demonstrated effectiveness against breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial and Anti-inflammatory Properties
Aside from anticancer effects, this compound has shown antimicrobial activity against various pathogens. The compound's ability to modulate inflammatory responses adds to its therapeutic appeal.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory markers |
The mechanism through which this compound exerts its biological effects is multifaceted. Studies suggest that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on HeLa and A375 human tumor cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, highlighting its potential for further development as an anticancer drug.
Q & A
Q. What are the established synthetic routes for N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and how are reaction conditions optimized?
Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step organic reactions. Key methodologies include:
- Cyclocondensation : Reacting 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde with cyanoacetamide in ethanol under reflux with catalytic piperidine, followed by recrystallization to isolate the product .
- Coupling Reactions : Introducing substituents (e.g., benzyl or chloro groups) via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, toluene reflux with isocyanate reagents can yield carboxamide derivatives .
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C (reflux) | Higher temps accelerate kinetics but may degrade sensitive intermediates. |
| Solvent | Ethanol, DMF, toluene | Polar aprotic solvents enhance nucleophilicity; ethanol aids recrystallization. |
| Catalyst | Piperidine, Pd(PPh₃)₄ | Catalyzes cyclization or coupling; affects regioselectivity. |
Q. Critical Considerations :
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Answer: Spectroscopic Characterization :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 7.0–8.5 ppm) and confirms substitution patterns .
- FT-IR : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₂H₁₈ClN₃O₂: calc. 416.1062) .
Q. Crystallographic Analysis :
- X-ray Diffraction (SHELX) : Resolves 3D structure, confirming bond angles/planarity of the pyrazolo-pyridine core. SHELX refinement (e.g., R-factor < 0.05) ensures accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) elucidate the compound’s bioactivity against specific biological targets?
Answer:
- Target Identification : Screen against kinases (e.g., PDE4) or insecticidal targets (e.g., larval acetylcholinesterase) using homology modeling .
- Docking Workflow :
- Protein Preparation : Retrieve target PDB (e.g., PDE4: 1XOM), remove water, add hydrogens.
- Ligand Optimization : Minimize energy of the compound using DFT (B3LYP/6-31G* basis set).
- Binding Affinity : AutoDock Vina assesses ΔG values; hydrogen bonds with active-site residues (e.g., Glu500 in PDE4) suggest inhibition .
Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ for PDE4 inhibition) to refine predictions .
Q. What strategies address low yields in multi-step synthesis, particularly during cyclization or functionalization?
Answer: Common Issues :
- Intermediate Instability : Chloro or benzyl groups may hydrolyze under acidic/basic conditions.
- Steric Hindrance : Bulky substituents (e.g., 3-methyl) impede cyclization.
Q. Solutions :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amines during functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 h vs. 16 h for carboxamide formation) and improves yield by 15–20% .
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., nitration or halogenation) .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., insecticidal vs. anti-inflammatory effects)?
Answer: Root Causes :
Q. Resolution Strategies :
Q. What thermodynamic and kinetic studies are critical for optimizing reaction pathways?
Answer: Key Analyses :
Q. Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
